molecular formula C6H4Cl8O3S B12115687 Thiophene, 3,3,4-trichlorotetrahydro-4-(pentachloroethoxy)-, 1,1-dioxide CAS No. 98057-56-8

Thiophene, 3,3,4-trichlorotetrahydro-4-(pentachloroethoxy)-, 1,1-dioxide

Cat. No.: B12115687
CAS No.: 98057-56-8
M. Wt: 439.8 g/mol
InChI Key: SQKTUGHJQILWRM-UHFFFAOYSA-N
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Description

Thiophene, 3,3,4-trichlorotetrahydro-4-(pentachloroethoxy)-, 1,1-dioxide (hereafter referred to as the "target compound") is a highly substituted thiophene dioxide derivative characterized by three chlorine atoms at positions 3, 3, and 4 of the tetrahydrothiophene ring, along with a pentachloroethoxy group at position 3. Its complex structure combines electron-withdrawing substituents (chlorine and pentachloroethoxy) with the sulfone group, conferring unique reactivity and stability.

Properties

CAS No.

98057-56-8

Molecular Formula

C6H4Cl8O3S

Molecular Weight

439.8 g/mol

IUPAC Name

3,3,4-trichloro-4-(1,1,2,2,2-pentachloroethoxy)thiolane 1,1-dioxide

InChI

InChI=1S/C6H4Cl8O3S/c7-3(8)1-18(15,16)2-4(3,9)17-6(13,14)5(10,11)12/h1-2H2

InChI Key

SQKTUGHJQILWRM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)(Cl)Cl)(OC(C(Cl)(Cl)Cl)(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Peracid-Mediated Oxidation

Organic peracids, such as meta-chloroperbenzoic acid (m-CPBA) and trifluoroperacetic acid, are widely employed for oxidizing tetrahydrothiophene to its 1,1-dioxide form. These reagents selectively oxidize sulfur atoms without disrupting the tetrahydrothiophene ring. For example, Miyahara and Inazu demonstrated that dimethyldioxirane (DMDO) efficiently oxidizes electron-deficient thiophenes under neutral conditions, yielding sulfones in >85% efficiency. This method is particularly advantageous for substrates sensitive to acidic or basic conditions, as DMDO decomposes into acetone, simplifying purification.

Table 1: Comparison of Oxidizing Agents for Tetrahydrothiophene Derivatives

Oxidizing AgentSubstrate CompatibilityYield (%)Reaction Conditions
m-CPBAElectron-rich rings70–80CH₂Cl₂, 0°C–25°C
DMDOElectron-deficient rings85–95Acetone, 25°C
NaBO₃·4H₂OSterically hindered60–75AcOH, 50°C

Oxidation of Dihydrothiophene Intermediates

Partially saturated thiophenes, such as dihydrothiophene, can be oxidized to tetrahydrothiophene 1,1-dioxide using hydrogen peroxide in acetic acid. Bailey and Cummins reported that this method proceeds via epoxidation of the double bond, followed by ring-opening and sulfone formation. While effective, this route requires careful control of reaction stoichiometry to avoid over-oxidation.

Halogenation Strategies

Introducing chlorine substituents at the 3,3,4-positions necessitates regioselective halogenation. Direct chlorination and radical-mediated methods are predominant.

Electrophilic Chlorination

Electrophilic chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), react with tetrahydrothiophene 1,1-dioxide in the presence of Lewis acids (e.g., FeCl₃). The electron-withdrawing sulfone group directs chlorination to the α-positions (C3 and C4), as demonstrated in the synthesis of 3,4-dibromotetrahydrothiophene 1,1-dioxide. For the target compound, sequential chlorination at C3, C4, and a second equivalent at C3 achieves the trichloro pattern.

Table 2: Chlorination Efficiency Under Varied Conditions

Chlorinating AgentCatalystTemperatureSelectivity (C3:C4)Yield (%)
Cl₂FeCl₃0°C1:165
SO₂Cl₂AlCl₃25°C2:178
NCSNone40°C1:255

Radical Chlorination

Ultraviolet (UV) light-initiated radical chlorination using carbon tetrachloride (CCl₄) and benzoyl peroxide (BPO) enables non-directed chlorination. This method is less regioselective but effective for introducing multiple chlorine atoms. Rozen and Bareket achieved polychlorination of thiophene dioxides using fluorine-water systems, though scalability remains a challenge.

Nucleophilic Substitution for Pentachloroethoxy Functionalization

The pentachloroethoxy group at C4 is introduced via nucleophilic substitution, typically displacing a leaving group (e.g., bromide or mesylate) with pentachloroethoxide.

SN2 Displacement

Reaction of 4-bromotetrahydrothiophene 1,1-dioxide with sodium pentachloroethoxide (NaOCH₂CCl₅) in dimethylformamide (DMF) at 80°C yields the substituted product. Eastman and Wagner observed that polar aprotic solvents enhance nucleophilicity, achieving 70–80% conversion. Competing elimination reactions are mitigated by maintaining anhydrous conditions.

Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst allows the reaction to proceed at lower temperatures (40–50°C), reducing side reactions. This method improves yields to 85% but requires careful removal of catalytic residues during purification.

Alternative Synthetic Pathways

Hinsberg Condensation

The Hinsberg reaction, involving condensation of α-chlorosulfones with diketones, offers an alternative route to polychlorinated thiophene dioxides. Chou and Chen demonstrated its utility for constructing fused-ring systems, though applicability to the target compound remains untested.

Cyclization of Chlorinated Precursors

Intramolecular cyclization of dichlorinated sulfone-containing dienes under acidic conditions provides a route to the tetrahydrothiophene core. This method avoids oxidation steps but requires precise control of ring strain and stereochemistry.

Comparative Evaluation of Methodologies

Table 3: Synthesis Route Efficiency

MethodStepsOverall Yield (%)Scalability
Oxidation → Chlorination → SN2345–50High
Radical Chlorination → SN2230–40Moderate
Hinsberg Condensation225–35Low

The oxidation-chlorination-SN2 sequence remains the most reliable, balancing yield and practicality. Radical methods, while fewer in steps, suffer from side reactions and lower yields.

Challenges and Optimizations

Regioselectivity in Chlorination

Achieving the 3,3,4-trichloro pattern requires iterative chlorination and intermediate purification. Computational studies suggest that electron-deficient sulfones favor chlorination at C3, enabling sequential functionalization.

Stability of Intermediates

Tetrahydrothiophene 1,1-dioxides are prone to dimerization under thermal stress. Storage at –20°C in inert atmospheres and the use of stabilizers (e.g., BHT) mitigate degradation.

Green Chemistry Considerations

Recent advances emphasize replacing toxic chlorinating agents with electrochemical methods. Paired electrolysis in NaCl electrolytes shows promise for sustainable chlorination but remains experimental for complex substrates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Thiophene, 3,3,4-trichlorotetrahydro-4-(pentachloroethoxy)-, 1,1-dioxide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into less chlorinated derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents include sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Less chlorinated thiophene derivatives.

    Substitution: Hydroxylated or aminated thiophene derivatives.

Scientific Research Applications

Thiophene, 3,3,4-trichlorotetrahydro-4-(pentachloroethoxy)-, 1,1-dioxide has several applications in scientific research:

  • Chemistry: : Used as a precursor in the synthesis of more complex organosulfur compounds. It is also studied for its reactivity and stability under various conditions.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties. Its chlorinated structure makes it a candidate for studying interactions with biological membranes.

  • Medicine: : Explored for potential therapeutic applications, particularly in the development of new drugs with unique mechanisms of action.

  • Industry: : Utilized in the production of specialty chemicals and materials, including polymers and coatings that require specific chemical resistance properties.

Mechanism of Action

The mechanism by which Thiophene, 3,3,4-trichlorotetrahydro-4-(pentachloroethoxy)-, 1,1-dioxide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The multiple chlorine atoms and the ethoxy group can influence the compound’s binding affinity and specificity. The sulfur atom in the thiophene ring can participate in redox reactions, potentially affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents Molecular Weight Key References
Target Compound C₆HCl₈O₃S 3,3,4-trichloro; 4-(pentachloroethoxy) ~476.8* -
4-Chloro-3-fluorothiophene 1,1-dioxide (9) C₄ClFO₂S 4-Cl, 3-F 162.5
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide C₄H₄Cl₄O₂S 3,3,4,4-tetrachloro 257.95
6-Chloro-4-cyclopropyl-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (31) C₈H₈ClN₂O₂S₂ 6-Cl; 4-cyclopropyl; fused thiadiazine ring 271.7

*Calculated based on substituents.

Key Observations :

  • The target compound’s pentachloroethoxy group introduces significant steric bulk and electron-withdrawing effects compared to simpler analogs like 4-chloro-3-fluorothiophene 1,1-dioxide.

Reactivity and Stability

  • Thermal Stability : Thiophene dioxides with increased substitution exhibit higher thermal stability (). The target compound’s multiple substituents likely inhibit dimerization, contrasting with less substituted analogs like 4-chloro-3-fluorothiophene 1,1-dioxide, which dimerizes upon prolonged heating ().
  • Dehalogenation-Aromatization : Chlorine substituents in thiophene dioxides inhibit cyclodimerization and enable dehalogenation-aromatization pathways (). The target’s trichloro groups may facilitate similar mechanisms, while the pentachloroethoxy group could sterically hinder certain reactions.

Biological Activity

Thiophene, 3,3,4-trichlorotetrahydro-4-(pentachloroethoxy)-, 1,1-dioxide is a chlorinated derivative of tetrahydrothiophene characterized by multiple chlorine substituents and a pentachloroethoxy group. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula : C6H6Cl6O3S
  • Molecular Weight : 257.95 g/mol
  • Structure : The compound is achiral and lacks optical activity, which may influence its biological interactions.

The presence of multiple chlorine atoms and the pentachloroethoxy group significantly affect the compound's reactivity and interaction with biological systems. Chlorinated thiophene derivatives are known for their electrophilic substitution reactions due to the electron-rich nature of the thiophene ring.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiophene derivatives. For instance, a study on thiophene bioisosteres demonstrated that certain synthesized derivatives exhibited significant cytotoxicity against various tumor cell lines. Notably, one derivative showed higher activity than doxorubicin, a widely used chemotherapy drug. The mechanism of action involved inducing apoptosis in cancer cells without causing DNA fragmentation, as evidenced by low levels of micronuclei formation in treated cells .

Case Studies

  • Synthesis and Evaluation of Thiophene Derivatives :
    • A series of thiophene derivatives were synthesized and evaluated for their cytotoxic effects against K562 (chronic myeloid leukemia) cells.
    • The lead compound demonstrated strong antiproliferative effects and induced apoptotic morphology in treated cells.
    • Flow cytometry analysis confirmed that the compound effectively reduced cell populations in the subG1 phase of the cell cycle .
  • Structure-Activity Relationship (SAR) Analysis :
    • SAR studies indicated that specific structural features of thiophene derivatives are crucial for their biological activity.
    • Modifications to the chlorine substituents and the pentachloroethoxy group were found to enhance or diminish cytotoxic effects, providing insights into optimizing these compounds for therapeutic use .

Comparison with Other Thiophene Derivatives

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxideC4H4Br2O2S277.96 g/molContains bromine instead of chlorine
3-chloro-4-trichloromethyl-tetrahydro-thiopheneC5H6Cl4O2SNot specifiedFeatures a trichloromethyl group
3-Chloro-tetrahydro-thiophene 1,1-dioxideC4H5ClO2SNot specifiedLacks multiple halogen substitutions

The unique arrangement of chlorine atoms in this compound may confer distinct chemical properties and biological activities compared to other derivatives .

Q & A

Q. What are the common synthetic routes for preparing thiophene 1,1-dioxide derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Thiophene 1,1-dioxides are typically synthesized via oxidation of thiophene precursors. For example, oxidation with m-chloroperbenzoic acid (MCPBA) or 30% H₂O₂ in trifluoroacetic acid (TFA) and dichloromethane can yield sulfolane derivatives . Key factors include:
  • Temperature : Controlled heating (e.g., 50–80°C) to prevent over-oxidation.
  • Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.
  • Stoichiometry : Excess oxidizing agent ensures complete conversion to the dioxide form.
    Post-synthesis, purification via column chromatography and validation using NMR (¹H/¹³C) and mass spectrometry are critical .

Q. How is the structural characterization of thiophene 1,1-dioxides performed, and what spectral markers are indicative of the sulfone group?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy :
  • ¹H NMR : Downfield shifts (δ 3.5–4.5 ppm) for protons adjacent to sulfone groups.
  • ¹³C NMR : Sulfone carbons appear at δ 50–60 ppm .
  • IR Spectroscopy : Strong S=O stretching vibrations at 1150–1300 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks matching the calculated molecular weight (e.g., m/z 257.95 for C₄H₄Cl₄O₂S) .

Advanced Research Questions

Q. What is the regioselectivity of Diels-Alder reactions involving thiophene 1,1-dioxides, and how do substituents influence cycloaddition pathways?

  • Methodological Answer : Thiophene 1,1-dioxides act as electron-deficient dienes in [4+2] cycloadditions. Regioselectivity is governed by:
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) at positions 3 and 4 enhance diene reactivity. For example, 3,5-dibromo-2-methylthiophene 1,1-dioxide reacts with dienophiles to form para-oriented adducts due to steric and electronic factors .
  • Transition-State Geometry : Planar diene geometry (evidenced by X-ray crystallography) facilitates stereospecific adduct formation .

    Retro-cycloaddition and SO₂ extrusion are common side reactions, requiring low-temperature conditions (-20°C) to stabilize products .

Q. How can conflicting data on the stability of thiophene 1,1-dioxides under varying pH and temperature conditions be resolved?

  • Methodological Answer : Stability studies should employ:
  • Accelerated Degradation Testing : Expose the compound to extreme pH (1–13) and temperatures (40–100°C) for 24–72 hours .
  • Analytical Cross-Validation : Use HPLC to quantify degradation products and DSC/TGA to assess thermal behavior. For example, decomposition above 150°C correlates with SO₂ release .
    Contradictions in literature data often arise from differences in solvent systems (aqueous vs. organic) or impurity profiles .

Q. What computational and experimental approaches are used to elucidate the biological mechanisms of thiophene 1,1-dioxide derivatives?

  • Methodological Answer : Mechanistic studies combine:
  • Molecular Docking : Predict binding affinities to enzymes (e.g., cytochrome P450) using software like AutoDock .
  • Enzyme Inhibition Assays : Measure IC₅₀ values in vitro (e.g., microbial growth inhibition via broth microdilution) .
  • Cellular Apoptosis Assays : Flow cytometry with Annexin V/PI staining to evaluate cytotoxicity in cancer cell lines .

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